molecular formula C14H15N5O3 B6011196 5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine

5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine

Cat. No. B6011196
M. Wt: 301.30 g/mol
InChI Key: JRGUGVYZTLUTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine, also known as PNU-142633, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazinanes and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine has minimal toxicity and is well-tolerated in animal models. It has been found to have a low binding affinity for human serum albumin, which suggests that it has good bioavailability. 5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine has also been shown to reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine in lab experiments is its high potency and specificity. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of natural compounds in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine.

Future Directions

There are several future directions for the research on 5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine. One area of interest is its potential use in combination with other drugs for cancer treatment. Another direction is the investigation of its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine involves the reaction of 2-furylmethylamine with phenyl isocyanate and nitrous acid. The resulting compound is then treated with sodium hydroxide to obtain 5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine. This synthesis method has been reported to have a yield of up to 80%.

Scientific Research Applications

5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. In particular, 5-(2-furylmethyl)-N-nitro-1-phenyl-1,3,5-triazinan-2-imine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer cells. It has also been found to be effective against bacterial and fungal infections.

properties

IUPAC Name

(NE)-N-[5-(furan-2-ylmethyl)-1-phenyl-1,3,5-triazinan-2-ylidene]nitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c20-19(21)16-14-15-10-17(9-13-7-4-8-22-13)11-18(14)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGUGVYZTLUTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=N[N+](=O)[O-])N(CN1CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N/C(=N\[N+](=O)[O-])/N(CN1CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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